Sulfamate

Overview

Description

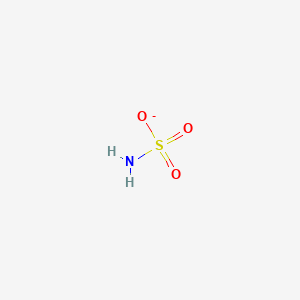

Sulfamate is a derivative of sulfamic acid, a molecular compound with the formula H₃NSO₃. Sulfamic acid is a colorless, water-soluble compound that finds many applications in various fields. Sulfamates are formed by replacing a hydroxyl group with an amine group in sulfamic acid. These compounds are known for their stability and reactivity, making them valuable in different chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfamates can be synthesized through various methods. One common approach involves the reaction of sulfamoyl chlorides with alcohols and phenols under mild phase-transfer conditions. This method provides high yields and shorter reaction times . Another method involves the direct reaction of metallic nickel with sulfamic acid in the presence of an initiator such as hydrochloric acid, sulfuric acid, or phosphonic acid. This reaction is carried out at controlled temperatures below 60°C .

Industrial Production Methods

Industrial production of sulfamates often involves the treatment of urea with a mixture of sulfur trioxide and sulfuric acid.

Chemical Reactions Analysis

Types of Reactions

Sulfamates undergo various chemical reactions, including:

Oxidation: Sulfamic acid can be oxidized to produce sulfur trioxide, sulfur dioxide, and nitrogen.

Reduction: Sulfamic acid can be reduced to form sulfamide.

Substitution: Sulfamates can react with alcohols, amines, phenols, and anilines to form different sulfamate esters.

Common Reagents and Conditions

Common reagents used in this compound reactions include hexafluoroisopropyl this compound, N-methylimidazole, and electron-deficient aryl sulfamates. These reactions are typically carried out under mild conditions, providing intrinsic selectivity for primary over secondary alcohols .

Major Products Formed

The major products formed from this compound reactions include various this compound esters, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Sulfamates have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sulfamates involves the inhibition of specific enzymes. For example, steroid sulfatase inhibitors work by transferring a sulfamate group to the enzyme’s active site, leading to the formation of a stable complex that prevents the enzyme from functioning . This mechanism is particularly important in the development of anticancer therapies targeting hormone-dependent cancers .

Comparison with Similar Compounds

Sulfamates are similar to other organosulfur compounds such as sulfonamides and sulfates. sulfamates are unique in their ability to form stable S-N bonds, which are not commonly found in other organosulfur compounds . Similar compounds include:

Sulfamic acid: The parent compound of sulfamates, used in various industrial applications.

Sulfonamides: A group of compounds with a sulfonyl group attached to an amine, commonly used as antibiotics.

Sulfates: Compounds containing the sulfate ion, widely used in detergents and fertilizers.

Sulfamates stand out due to their stability and versatility in forming various derivatives, making them valuable in both research and industrial applications.

Biological Activity

Sulfamate compounds, particularly ammonium this compound, have garnered attention for their diverse biological activities, including potential applications in pharmaceuticals and agriculture. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic uses, and relevant case studies.

Overview of this compound Compounds

Sulfamates are organosulfur compounds characterized by the presence of a sulfamoyl group (-SO2NH2). They are structurally related to sulfonamides and have been found to exhibit various biological activities, particularly in the fields of oncology and antimicrobial therapy.

- Inhibition of Steroid Sulfatase (STS) :

- Antimicrobial Activity :

-

Anticancer Properties :

- Research has indicated that this compound derivatives possess significant anticancer activity. For instance, studies have shown that certain sulfamates can induce apoptosis in cancer cells through various pathways, including the inhibition of histone deacetylases (HDACs) and other cancer-related targets .

1. Toxicological Studies

A 90-day study on ammonium this compound administered to rats revealed no significant adverse effects on overall health or organ function at various dosages (up to 500 mg/kg). However, slight changes in body weight were noted in high-dose groups, indicating a need for further investigation into long-term effects .

2. Development of Anticancer Agents

In clinical trials, this compound-based compounds have been evaluated for their efficacy against breast cancer. One notable compound, MLN4924, selectively inhibits the NEDD8-activating enzyme (NAE), crucial for cancer cell growth. This compound has shown promising results in early-phase clinical trials .

3. Agricultural Applications

This compound has been investigated for its potential use as an herbicide and plant growth regulator. Its ability to modulate plant metabolism suggests that it may enhance crop yields and resist pests when used appropriately .

Structure-Activity Relationship (SAR)

The bioactivity of sulfamates is closely linked to their chemical structure. A detailed SAR analysis has identified key structural features that enhance their potency as anticancer agents:

| Compound | Key Structural Features | Biological Activity |

|---|---|---|

| 4-methylcoumarin-7-O-sulfamate | Aromatic ring, sulfamoyl group | STS inhibition |

| Nucleoside analogs | Nucleobase attachment | Antiviral activity |

| Topiramate | Carbonic anhydrase inhibitor | Anticonvulsant properties |

Properties

IUPAC Name |

sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO3S/c1-5(2,3)4/h(H3,1,2,3,4)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIACRCGMVDHOTQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NO3S- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904594 | |

| Record name | Sulfamate ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15853-39-1 | |

| Record name | Sulfamate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015853391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamate ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFAMATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/873YS6FC7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.